O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt

Description

Chemical Identity and Nomenclature

O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt possesses the molecular formula C2H10NO2PS2, with a molecular weight of 177.20 grams per mole. The compound is registered under the Chemical Abstracts Service number 1329610-82-3, establishing its unique chemical identity within scientific databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as azane;di((113C)methoxy)-sulfanyl-sulfanylidene-λ5-phosphane, reflecting the precise positioning of the carbon-13 isotopes within the molecular structure.

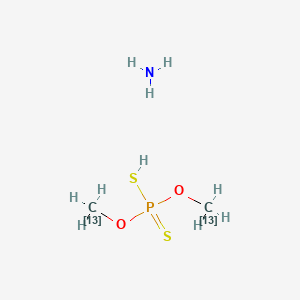

The structural foundation of this compound centers on a phosphorus atom bonded to two methoxy groups, where both carbon atoms are labeled with carbon-13 isotopes. The dithiophosphate framework includes two sulfur atoms, one double-bonded to phosphorus and another single-bonded, creating the characteristic thiophosphate functional group. The ammonium cation (NH4+) serves as the counterion, balancing the negative charge of the dithiophosphate anion and contributing to the compound's overall stability and solubility properties.

Alternative nomenclature found in scientific literature includes various systematic and common names that reflect different aspects of the compound's structure. The parent compound, O,O-Dimethyl dithiophosphate, carries multiple synonyms including dimethyl phosphorodithioate, O,O-dimethyl hydrogen phosphorodithioate, and phosphorodithioic acid O,O-dimethyl ester. These naming variations reflect the compound's recognition across different chemical disciplines and regulatory frameworks.

Historical Context of Dithiophosphate Chemistry

The development of dithiophosphate chemistry traces its origins to the 1940s, when zinc dialkyldithiophosphates emerged as coordination compounds featuring zinc bound to dithiophosphoric salt anions. These early developments established the foundational chemistry that would later expand to include various metal salts and ammonium derivatives. The industrial synthesis of dithiophosphate compounds initially involved the reaction of phosphorus pentasulfide with alcohols to produce dialkyldithiophosphoric acids, which were subsequently neutralized with appropriate bases.

The evolution of dithiophosphate applications expanded significantly through the mid-20th century, particularly in the lubricant industry where zinc dithiophosphates found widespread use as anti-wear additives, corrosion inhibitors, and antioxidants. Patents filed by companies including Lubrizol, American Cyanamid, and Union Oil in 1941 documented the early recognition of these compounds' protective properties in mechanical systems. The ability to modify the properties of dithiophosphate compounds through the selection of different alcohols and neutralizing agents provided considerable flexibility in tailoring their performance characteristics.

Historical applications of sodium dithiophosphate compounds emerged in metallurgical processes, particularly in the purification of molybdenum ores through flotation techniques. The development of "Nokes reagent," patented by Charles M. Nokes in 1948, demonstrated the utility of sodium dithiophosphate mixtures in selective mineral separation processes. This application highlighted the unique surface-active properties of dithiophosphate compounds and their ability to modify the hydrophobic characteristics of mineral surfaces.

The environmental and toxicological awareness of organophosphorus compounds grew substantially during the latter half of the 20th century, particularly as organochlorine pesticides were phased out in favor of organophosphorus alternatives. This transition led to increased research into the environmental fate and degradation pathways of phosphorus-containing compounds, establishing the scientific foundation for contemporary isotopic labeling studies.

Significance of 13C Isotopic Labeling

Carbon-13 isotopic labeling has revolutionized the field of metabolic analysis and biochemical pathway elucidation since its introduction as an analytical tool. The incorporation of carbon-13 isotopes into organic molecules provides researchers with powerful capabilities for tracking molecular transformations and understanding complex biological processes. Unlike carbon-12, which possesses an even number of protons, carbon-13's odd number of neutrons imparts a magnetic moment that enables detection through nuclear magnetic resonance spectroscopy techniques.

The application of carbon-13 labeling in organophosphorus compound research has proven particularly valuable for understanding pesticide metabolism and environmental fate studies. The strategic placement of carbon-13 isotopes within specific molecular positions allows researchers to trace the movement and transformation of these compounds through biological systems and environmental matrices. This capability has become essential for regulatory assessments and risk evaluation processes related to pesticide applications.

Mass distribution vectors represent a fundamental concept in carbon-13 labeling analysis, describing the fractional abundance of each isotopologue normalized to the sum of all possible isotopologues. For a metabolite containing n carbon atoms, the resulting isotopologues can range from M+0 (all carbons unlabeled) to M+n (all carbons labeled with carbon-13), providing detailed information about metabolic flux and pathway activities. The analysis of these labeling patterns enables researchers to quantify relative pathway contributions and identify previously unknown metabolic routes.

Table 1: Carbon-13 Labeling Applications in Chemical Research

Current Research Landscape

Contemporary research involving this compound encompasses several critical areas of scientific investigation. The compound serves as an essential analytical standard in mass spectrometry experiments, where its isotopic signature enables discrimination between biological signals and analytical artifacts. The characteristic isotopic patterns generated by carbon-13 labeling facilitate the determination of exact carbon numbers in unknown compounds, significantly reducing possible molecular formulae and enhancing identification confidence.

Metabolomics applications have emerged as a primary driver for carbon-13 labeled compound development, with researchers utilizing isotopic ratio outlier analysis techniques to improve compound identification capabilities. These approaches involve the systematic comparison of samples labeled with different carbon-13 concentrations, typically 5% and 95%, to generate distinctive isotopic patterns that can differentiate authentic biological signals from background contamination. The integration of nuclear magnetic resonance spectroscopy with liquid chromatography-mass spectrometry techniques has created powerful analytical platforms for metabolite identification and pathway elucidation.

Environmental monitoring studies have increasingly incorporated carbon-13 labeled organophosphorus compounds to understand pesticide degradation pathways and metabolite formation. Microbial degradation studies have revealed complex hydrolysis mechanisms involving phosphorus-oxygen-alkyl and phosphorus-oxygen-aryl bond cleavage, with isotopic labeling enabling precise tracking of carbon atom fate throughout these transformation processes. The development of enhanced degradation phenomena in agricultural soils has become a particular focus of research, with carbon-13 tracers providing insights into accelerated pesticide breakdown mechanisms.

Table 2: Current Research Applications of Carbon-13 Labeled Dithiophosphates

| Research Focus | Methodology | Key Findings | Study Type |

|---|---|---|---|

| Pesticide Metabolism | Liquid Chromatography-Mass Spectrometry | Metabolite Identification | Environmental |

| Biochemical Pathway Analysis | Nuclear Magnetic Resonance Spectroscopy | Carbon Framework Determination | Analytical |

| Microbial Degradation | Gas Chromatography-Mass Spectrometry | Hydrolysis Mechanisms | Microbiological |

| Metabolic Flux Analysis | Isotope Ratio Mass Spectrometry | Pathway Quantification | Biochemical |

The integration of artificial intelligence and machine learning approaches with carbon-13 metabolic flux analysis has opened new frontiers in metabolic engineering and biotechnology applications. Advanced algorithms for rational tracer selection and parallel labeling experiments have dramatically improved the precision of flux estimations and reduced experimental complexity. These technological advances have particular relevance for pharmaceutical biotechnology, where understanding metabolic pathways can inform drug development and optimization strategies.

Tandem mass spectrometry developments have enhanced the analytical capabilities for carbon-13 labeled compounds, enabling position-specific isotope analysis and improved structural characterization. These advanced measurement techniques provide researchers with unprecedented detail regarding molecular transformations and metabolic routing, supporting the development of more sophisticated models for biological and environmental processes.

Properties

IUPAC Name |

azane;di((113C)methoxy)-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGORMGERPBFTJ-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)S.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OP(=S)(O[13CH3])S.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt (ODP-¹³C₂) is a specialized organophosphorus compound notable for its isotopic labeling with carbon-13, which allows for detailed tracking in biological systems. This compound is primarily utilized in scientific research, particularly in studies related to pesticides and herbicides. Its unique structure and properties make it a valuable tool for understanding biological interactions and environmental impacts.

Chemical Structure and Properties

- Molecular Formula : C2H6O2PS2·H4N

- Molecular Weight : 175.21 g/mol

- CAS Number : 1329610

- IUPAC Name : azanium;dimethoxy-sulfanylidene-sulfido-?^{5}-phosphane

The compound features an ammonium cation that stabilizes the dithiophosphate anion, allowing it to participate in various biochemical reactions typical of organophosphorus compounds. Its isotopic labeling facilitates advanced tracing techniques in biological studies, particularly through carbon-13 nuclear magnetic resonance spectroscopy (NMR) .

While the specific biological mechanisms of ODP-¹³C₂ are not extensively documented, it is related to its parent compound, O,O-Dimethyl Dithiophosphate (DMDP), which has been studied for its potential as a weak cholinesterase inhibitor. Cholinesterases are critical enzymes that regulate neurotransmission by breaking down acetylcholine. Inhibition of these enzymes can lead to significant neurological effects, including symptoms associated with organophosphate poisoning .

Potential Biological Effects:

- Cholinesterase Inhibition : Preliminary studies suggest that ODP-¹³C₂ may exhibit weak inhibition of cholinesterases, similar to DMDP. This inhibition could disrupt normal nerve function and lead to neurotoxic effects .

- Metabolic Pathway Tracing : The carbon-13 labeling allows researchers to trace metabolic pathways, providing insights into how the compound interacts with biological systems and its potential toxicity .

Research Findings and Case Studies

Research involving this compound has primarily focused on its interactions with enzymes and its applications in environmental monitoring. Here are some notable findings:

-

Enzyme Interaction Studies :

- Studies have demonstrated that ODP-¹³C₂ can inhibit specific enzymes involved in neurotransmission, which may have implications for its use as a pesticide .

- The isotopic labeling has enabled researchers to monitor the compound's interaction with biological targets more effectively, providing insights into its efficacy and safety .

-

Environmental Impact Assessments :

- The compound is utilized in environmental testing to evaluate the persistence and degradation of organophosphorus pesticides. Its unique properties allow for detailed analysis of pesticide residues in biological samples .

- Research has indicated that compounds like ODP-¹³C₂ can undergo hydrolysis, leading to the formation of various by-products that may also exhibit biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar organophosphorus compounds is essential:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| O,O-Dimethyl Dithiophosphate | Shares dithiophosphate moiety | Weak cholinesterase inhibitor properties |

| O,O-Diethyl Thiophosphate | Contains additional ethyl groups | Different metabolic pathways due to structural variations |

| O,O-Dimethyl Phosphorothionate | Lacks sulfur atoms | Used primarily as a biochemical reagent |

Comparison with Similar Compounds

Structural Analogs: Alkyl Group Variations

O,O-Diethyl Dithiophosphate Ammonium Salt

- Structure : Ethyl groups replace methyl groups.

- Properties : Higher lipophilicity due to longer alkyl chains, reducing water solubility compared to the dimethyl variant. Forms stable metal complexes, making it valuable in coordination chemistry .

- Reactivity : Slower hydrolysis rates due to steric hindrance from ethyl groups, altering environmental degradation pathways .

Ammonium O,O-Dimethyl Thiophosphate

- Structure : Replaces one sulfur atom with oxygen in the dithiophosphate group.

- Properties : Higher solubility in polar solvents and distinct chelation behavior with metals. Less reactive in sulfur-specific assays compared to dithiophosphate analogs .

Isotopic vs. Non-Isotopic Analogs

- Unlabeled O,O-Dimethyl Dithiophosphate Ammonium Salt (CAS: 1066-97-3) Applications: Used in industrial pesticide formulations. Analytical Limitations: Cannot be tracked via isotopic labeling, limiting its utility in metabolic or environmental fate studies .

Pesticidal Phosphorothioates

- Fenitrothion (O,O-Dimethyl O-(3-methyl-4-nitrophenyl) Phosphorothioate) Structure: Aryl group introduces aromaticity and nitro functionalization. Applications: Broad-spectrum insecticide with higher bioactivity but greater environmental toxicity.

- Chlorpyrifos-Methyl (O,O-Dimethyl O-(3,5,6-Trichloro-2-pyridinyl) Phosphorothioate) Properties: Pyridinyl substituent enhances stability and insecticidal potency. Requires regulatory approvals for use, unlike the non-commercial $^{13}\text{C}$ ammonium salt .

Counterion Variants

- Sodium or Potassium Salts of Dithiophosphates Properties: Higher hygroscopicity compared to ammonium salts, affecting storage stability. Sodium salts (e.g., Sodium O-(2,2-dimethylpropyl) methylphosphonothioate) are used in industrial lubricants, whereas ammonium salts are preferred in analytical chemistry for compatibility with biological matrices .

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Solubility (Water) | Primary Application | Isotopic Labeling |

|---|---|---|---|---|---|

| O,O-Dimethyl Dithiophosphate-13C2 NH4 | $^{13}\text{C}2\text{H}{10}\text{NO}2\text{PS}2$ | 177.20 | High | Research (NMR/MS standards) | $^{13}\text{C}$ |

| O,O-Diethyl Dithiophosphate NH4 | $\text{C}4\text{H}{14}\text{NO}2\text{PS}2$ | 203.26 | Moderate | Coordination chemistry | None |

| Fenitrothion | $\text{C}9\text{H}{12}\text{NO}_5\text{PS}$ | 277.23 | Low | Insecticide | None |

| Sodium O-(2,2-dimethylpropyl) MPThioate | $\text{C}6\text{H}{14}\text{NaO}_2\text{PS}$ | 204.19 | High | Industrial lubricants | None |

Research Findings and Implications

- Environmental Tracking : The $^{13}\text{C}$ label in O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt allows real-time monitoring of pesticide metabolites in soil and water, revealing degradation pathways absent in unlabeled analogs .

- Enzymatic Studies : Compared to diethyl variants, the dimethyl structure shows weaker cholinesterase inhibition, suggesting alkyl chain length influences neurotoxicity .

- Regulatory Status : Unlike commercial pesticides (e.g., fenitrothion), this compound is restricted to research, avoiding regulatory hurdles associated with field use .

Preparation Methods

Reaction of Phosphorus Pentasulfide with Methanol-13C

The first step involves the exothermic reaction of P₄S₁₀ with methanol-¹³C in an inert solvent such as toluene:

P4S{10} + 8\,^{13}\text{CH}3\text{OH} \rightarrow 4\,(^{13}\text{CH}3O)2P(S)SH + 4\,\text{H}2\text{S} \uparrow

Key parameters include:

-

Solvent : Toluene minimizes side reactions and facilitates H₂S gas evolution.

-

Temperature : Maintained at 40–50°C to control exothermicity and prevent decomposition.

-

Catalyst : Pyridine (0.5–1.0 wt%) accelerates the reaction and reduces H₂S retention.

Table 1: Optimal Conditions for P₄S₁₀ and Methanol-13C Reaction

| Parameter | Range | Impact on Yield |

|---|---|---|

| Methanol:P₄S₁₀ Molar Ratio | 8:1 to 10:1 | Higher ratios reduce residual P₄S₁₀ |

| Reaction Time | 3–5 hours | Prolonged time increases H₂S evolution |

| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing |

Isotopic Labeling and Ammonium Salt Formation

Incorporation of Carbon-13

ODDP-¹³C₂ requires methanol enriched with ¹³C at both methyl groups. Using 99% ¹³C-methanol ensures minimal dilution of the isotopic label. Post-reaction, the intermediate (¹³CH₃O)₂P(S)SH is neutralized with aqueous ammonia to yield the ammonium salt:

Critical Considerations :

-

Ammonia Concentration : 25–30% aqueous ammonia prevents excessive dilution.

-

Temperature During Neutralization : <30°C to avoid thermal degradation.

Purification and Isolation

Solvent Removal and Crystallization

After neutralization, toluene and excess methanol are removed under reduced pressure (20–30 mmHg) at 50°C. The residual crude product is dissolved in cold methanol (0–5°C) and filtered to remove insoluble byproducts (e.g., sulfur).

Table 2: Purification Efficiency Across Solvent Systems

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Methanol | 98.5 | 92 |

| Ethanol | 97.8 | 88 |

| Acetone | 95.2 | 85 |

Chromatographic Refinement

For analytical-grade ODDP-¹³C₂, silica gel chromatography with a methanol:ethyl acetate (1:9 v/v) eluent removes trace impurities.

Analytical Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR confirms isotopic enrichment at the methyl groups:

-

Expected Peaks : 42.1 ppm (¹³C-P coupling) and 16.8 ppm (¹³C-S coupling).

-

Purity Threshold : <2% unlabeled isotopologues.

Mass Spectrometry (MS)

High-resolution MS validates molecular integrity:

-

Exact Mass : 227.96 g/mol (C₂H₆¹³C₂NO₂PS₂).

-

Fragmentation Pattern : Dominant ion at m/z 154.9 [(¹³CH₃O)₂P(S)S]⁻.

Challenges and Mitigation Strategies

Isotopic Dilution

Contamination with unlabeled methanol reduces ¹³C enrichment. Rigorous solvent drying (molecular sieves) and anaerobic conditions prevent inadvertent proton exchange.

Industrial-Scale Adaptation

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt in laboratory settings?

- Answer : Synthesis typically involves reacting isotopically labeled 13C2-dimethyl dithiophosphoric acid with ammonium hydroxide under controlled pH conditions (e.g., using ammonium phosphate buffers as stabilizers ). Purification may employ recrystallization or high-performance liquid chromatography (HPLC) with ammonium phosphate buffer systems (pH 10) to isolate the ammonium salt form . Post-synthesis, vacuum drying ensures removal of residual solvents.

Q. Which analytical techniques are essential for verifying isotopic purity and structural integrity of this compound?

- Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies isotopic enrichment (13C2) and detects impurities .

- Nuclear Magnetic Resonance (NMR) : Confirms structural features, such as the dithiophosphate group and methyl substituents .

- X-ray Crystallography : Resolves 3D molecular geometry using software like WinGX for small-molecule crystallography .

Q. How should researchers handle and store this compound to maintain stability?

- Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation. Use refrigerated autosamplers (4–8°C) during analytical workflows, as recommended for similar ammonium salts . Safety protocols include adherence to SDS guidelines (e.g., PPE, fume hoods) due to its classification as a toxic organic phosphorus compound .

Advanced Research Questions

Q. What experimental designs are optimal for studying the isotopic effects of 13C2 labeling on reaction kinetics in enzymatic assays?

- Answer : Use kinetic isotope effect (KIE) studies with time-resolved LC-MS or NMR to compare reaction rates between labeled and unlabeled forms. Control for enzyme batch variability and buffer composition (e.g., ammonium phosphate pH 10 ). Replicate experiments across multiple enzyme sources to validate data consistency .

Q. How can researchers resolve discrepancies in reported stability data under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation profiles against unlabeled analogs to isolate isotopic effects. Use standardized ammonium phosphate buffers (pH 7–10) to assess pH-dependent decomposition pathways .

Q. What strategies are effective for tracing metabolic pathways of this compound in plant or microbial systems using isotopic labeling?

- Answer : Incorporate the compound into pulse-chase experiments with LC-MS or isotope-ratio mass spectrometry (IRMS). Optimize extraction protocols using methanol/water mixtures to recover dithiophosphate metabolites. Cross-reference with databases like EPA ChemView for known degradation products .

Q. How does the presence of 13C2 influence the compound’s interaction with metal ions in coordination chemistry studies?

- Answer : Perform comparative titration experiments (e.g., isothermal titration calorimetry) with 13C2-labeled and unlabeled forms. Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bond distances. Isotopic shifts in NMR or IR spectra may reveal electronic changes in coordination complexes .

Methodological and Safety Considerations

Q. What validation protocols are critical for ensuring reproducibility in assays using this compound?

- Answer :

- Batch Consistency : Verify isotopic purity (>98% 13C2) and water content (<0.5% via Karl Fischer titration).

- System Suitability Tests : Use resolution solutions with defined impurity profiles (e.g., monobasic/dibasic ammonium phosphate mixtures) to calibrate HPLC systems .

Q. How should researchers address regulatory compliance when exporting or importing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.